molecular formula C22H25ClN2O B13769658 N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride CAS No. 61876-25-3

N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride

Cat. No.: B13769658
CAS No.: 61876-25-3
M. Wt: 368.9 g/mol
InChI Key: QPAUUWUTUFXEIT-UHFFFAOYSA-N
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Description

N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is a compound that features a unique adamantane structure. Adamantane derivatives are known for their high stability and rigidity, making them valuable in various fields such as pharmaceuticals, materials science, and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride typically involves the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol. This reduction yields 1-(adamantan-1-yl)-1,2,3,6-tetrahydropyridines, which can then react with benzene in a trifluoromethanesulfonic acid medium to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reduction and reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted adamantane derivatives and phenylpiperidines .

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological targets, potentially inhibiting viral replication and modulating neurotransmitter systems . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is unique due to its combination of the adamantane structure with a pyridine ring, offering a distinct set of chemical and biological properties .

Properties

CAS No.

61876-25-3

Molecular Formula

C22H25ClN2O

Molecular Weight

368.9 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O.ClH/c25-21(18-5-7-23-8-6-18)24-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,24,25);1H

InChI Key

QPAUUWUTUFXEIT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=NC=C5.Cl

Origin of Product

United States

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